N-cyclohexyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that similar compounds have shown to intercalate dna . This means they can insert themselves between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription.
Biochemical Pathways
Similar compounds have been found to exhibit antiviral activity, suggesting they may interfere with viral replication pathways .
Pharmacokinetics
Similar compounds have been synthesized and subjected to antiviral and cytotoxicity screening , suggesting that they have some level of bioavailability.
Result of Action
Similar compounds have shown promising antiviral activity and exhibited cytotoxicity at certain concentrations .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that N-cyclohexyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may interact with various biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Given the known properties of triazole compounds , it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known properties of triazole compounds , it is plausible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the 1,2,4-triazolo[4,3-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as enaminonitriles and benzohydrazides under microwave irradiation.
Attachment of the pyridin-3-yl group: This step involves nucleophilic substitution reactions to introduce the pyridin-3-yl moiety.
Introduction of the sulfanyl group: This can be done through a thiolation reaction using suitable thiolating agents.
Acylation to form the final compound: The final step involves the acylation of the intermediate with cyclohexylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinyl ring, potentially leading to the formation of dihydropyridazines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and triazolo rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and receptor binding.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.
Pyridinyl-substituted triazoles: These compounds have similar structural features and are used in similar applications.
Uniqueness
N-cyclohexyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of the cyclohexyl group and the sulfanyl linkage further distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-17(20-14-6-2-1-3-7-14)12-26-18-22-21-16-9-8-15(23-24(16)18)13-5-4-10-19-11-13/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLKAQLIVSGVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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